

Initial Safety and Handling Protocols for Anthranilic Acid: A Technical Guide

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Compound of Interest

Compound Name: Anthranilic acid

Cat. No.: B10759529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive initial safety and handling protocols for **anthranilic acid** (2-aminobenzoic acid). The information herein is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices when working with this compound. This guide covers hazard identification, personal protective equipment (PPE), handling and storage procedures, emergency measures, and toxicological data, supplemented with standardized experimental protocols and logical workflow diagrams.

Hazard Identification and Classification

Anthranilic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.^[1] It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to implement appropriate safety measures.

GHS Classification Summary

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Serious Eye Damage/Eye Irritation	1 / 2A	H318: Causes serious eye damage. / H319: Causes serious eye irritation.	Danger / Warning	
Skin Irritation	Not Classified (but can cause irritation)	May cause skin irritation upon prolonged contact.	-	-
Respiratory Tract Irritation	Not Classified (but can cause irritation)	Causes respiratory tract irritation.[2]	-	-
Acute Oral Toxicity	Category 4 (implied by some data, not formally classified)	Harmful if swallowed.	-	-

Note: Classification may vary slightly between suppliers and regulatory bodies.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of **anthranilic acid** is essential for its safe handling and storage.

Property	Value
Appearance	White to off-white or pale-yellow crystalline powder. [3] [4]
Molecular Formula	C ₇ H ₇ NO ₂
Molar Mass	137.14 g/mol [1]
Melting Point	144-148 °C [1] [3]
Boiling Point	200 °C (sublimes) [5]
Density	1.412 g/cm ³ at 20 °C [6]
Solubility	Sparingly soluble in cold water; soluble in hot water, ethanol, and ether. [3] [7]
Stability	Stable under normal conditions, but sensitive to prolonged exposure to light and air. [2] [8]
Incompatibilities	Strong oxidizing agents, strong bases, and strong reducing agents. [3] [5] [8]
Hazardous Decomposition Products	Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides when heated to decomposition. [2] [9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure to **anthranilic acid**. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection Type	Specification	Rationale
Eye and Face Protection	Chemical safety goggles or a face shield.[6][10]	Protects against dust particles and splashes, preventing serious eye irritation or damage.[11]
Skin Protection	Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron.[6][12]	Prevents skin contact, which can cause irritation.[2]
Respiratory Protection	An approved dust mask or respirator (e.g., EN149) should be used when handling large quantities or if dust is generated.[6][10][12]	Protects the respiratory tract from irritation due to inhalation of dust.[2]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling

- Ventilation: Always handle **anthranilic acid** in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][8]
- Dust Control: Avoid the formation and accumulation of dust.[8][10]
- Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[10][13]
- Equipment: Use appropriate tools and equipment to avoid direct contact. Never carry a bottle by its cap.[10]

Storage

- Container: Keep the container tightly closed in a cool, dry place.[8][10]

- Environment: Store in a well-ventilated area away from incompatible substances.[2][8]
- Light Protection: Protect from direct sunlight and light exposure.[2][8]
- Labeling: Ensure containers are properly labeled with the chemical name and hazard information.[10]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route	First Aid Protocol
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Skin Contact	Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[2][10]
Inhalation	Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][10]
Ingestion	DO NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Spill and Leak Procedures

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

- Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.[10]
- Ventilate: Ensure the area is well-ventilated.
- Wear PPE: Don the appropriate PPE as outlined in Section 3.
- Containment: Prevent the spill from spreading and entering drains.[10]
- Cleanup: For solid spills, avoid raising dust. Dampen the spilled material with 60-70% ethanol, then carefully sweep or scoop it into a suitable, labeled container for disposal.[9][10]
- Decontamination: Clean the spill area thoroughly with soap and water.[10]
- Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Toxicological Data

The following table summarizes the acute toxicity data for **anthranilic acid**.

Test	Species	Route	Value
LD ₅₀	Rat	Oral	5410 mg/kg[1][5]
LD ₅₀	Rat	Oral	4550 mg/kg[13]
LD ₅₀	Mouse	Oral	1400 mg/kg[1][11]
LD ₅₀	Mouse	Intraperitoneal	2500 mg/kg[11]
LC ₅₀	Rat	Inhalation (aerosols)	5.3 mg/kg[13]

Experimental Protocols

The following are summaries of standardized methodologies for assessing the acute oral toxicity and eye irritation potential of a substance like **anthranilic acid**, based on OECD guidelines.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimum number of animals.[\[5\]](#)[\[14\]](#)

- Principle: A stepwise procedure is used where a group of animals is dosed with one of the defined dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight). The outcome of this initial dosing determines the next step, which could involve dosing another group at a lower or higher dose level, or ceasing the test.[\[14\]](#)
- Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.[\[14\]](#)
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[\[14\]](#)
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[\[5\]](#)
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
- Data Analysis: The number of animals that die within a defined period is used to classify the substance according to the GHS.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

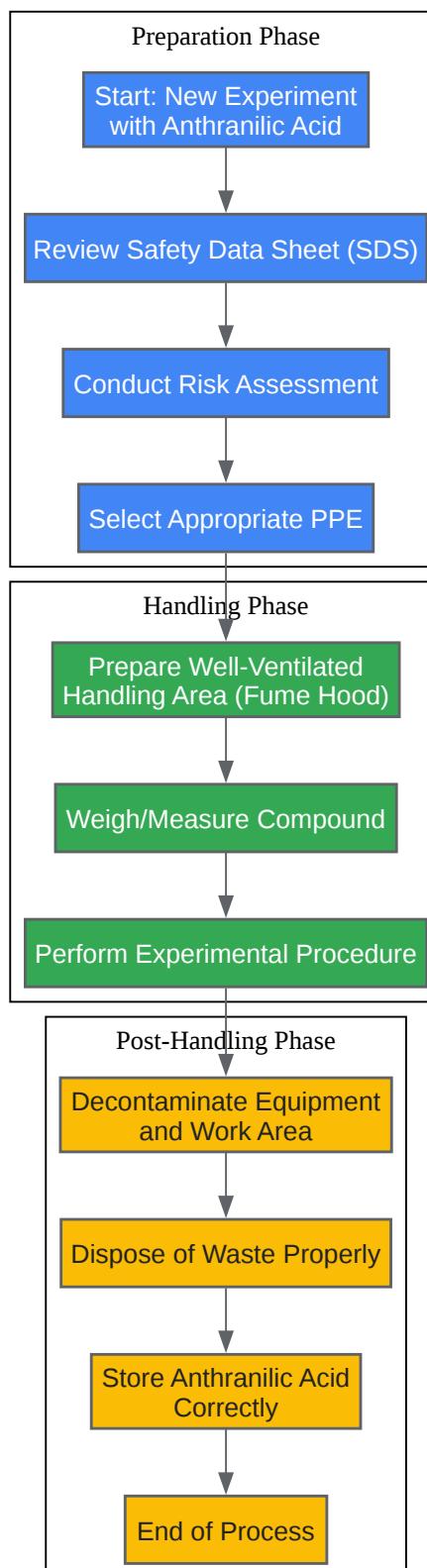
This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye.[\[2\]](#)[\[11\]](#)

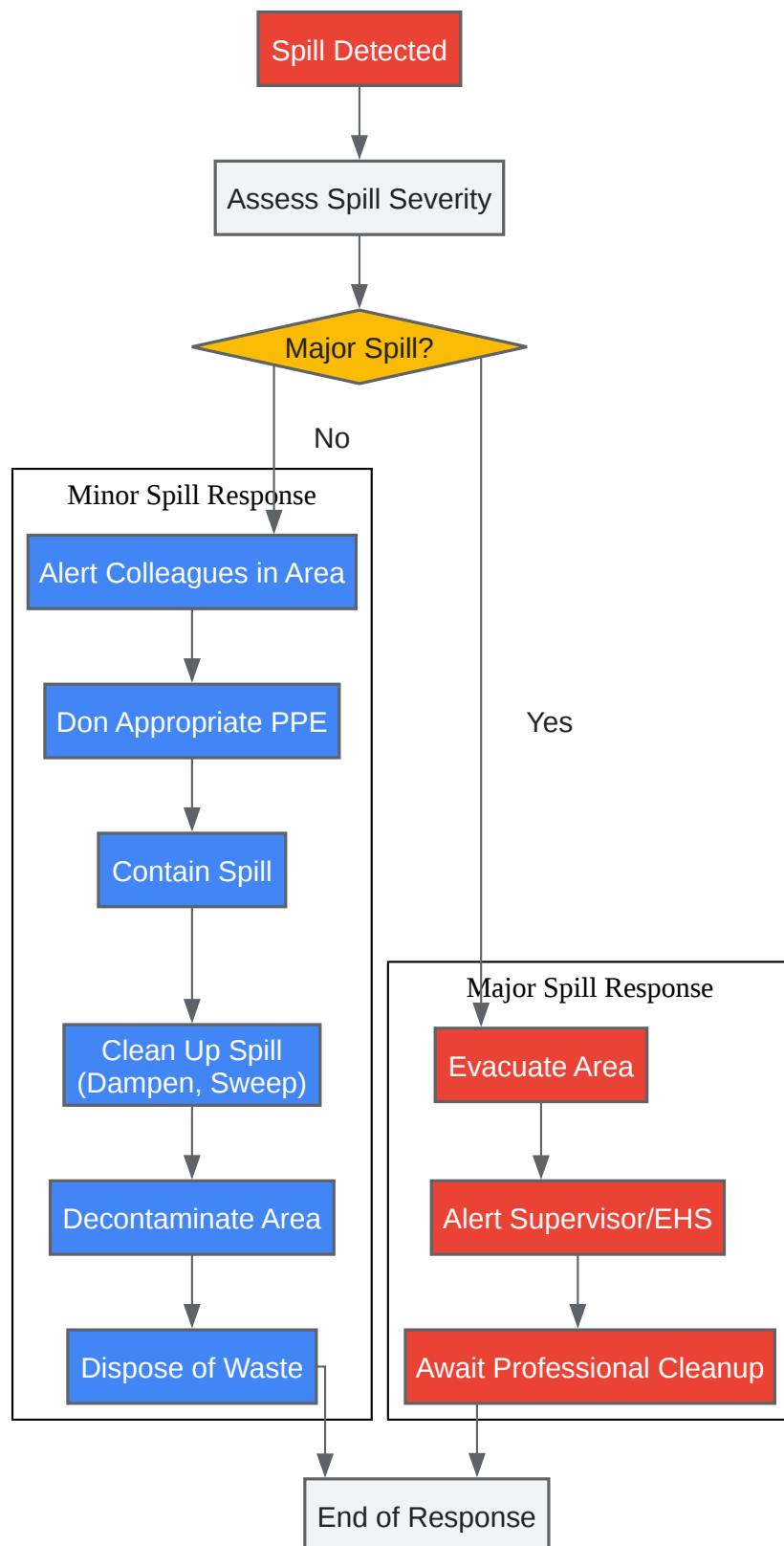
- Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[\[2\]](#)[\[6\]](#)
- Initial Test: The test is initially performed on a single animal. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[\[6\]](#)[\[11\]](#)

- Observation: The eye is examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each examination.[2]
- Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals in a sequential manner.[9][13] If severe effects are seen in the first or second animal, the test is terminated.[11]
- Duration: The observation period is typically up to 21 days to determine the reversibility of any observed effects.[2][9]
- Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Visualized Workflows

The following diagrams illustrate key logical workflows for ensuring safety when handling **anthranilic acid**.





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